Bentiromide belongs to the class of organic compounds known as tyrosine derivatives. Specifically, it is categorized under amino acids, peptides, and analogues, and is a derivative of benzoic acid. Its chemical formula is , and its IUPAC name is 4-[(2S)-3-(4-hydroxyphenyl)-2-(phenylformamido)propanamido]benzoic acid .
The synthesis of bentiromide involves an amide formation reaction between ethyl p-aminobenzoate and N-benzoyl-tyrosine. The process utilizes N-methyl-morpholine as a base and ethyl chlorocarbonate as an activating agent. The following steps outline the synthesis:
This method emphasizes the importance of controlling reaction conditions to minimize impurities, and various spectral analysis techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are employed to confirm the structure and purity of the synthesized compound .
Bentiromide's molecular structure features a complex arrangement that includes multiple functional groups:
The molecular weight of bentiromide is approximately 404.4153 g/mol, with a monoisotopic mass of 404.13722 g/mol. The compound exhibits a LogP value (partition coefficient) of 3.201, indicating moderate lipophilicity which influences its absorption characteristics .
Bentiromide participates in several significant chemical reactions, most notably hydrolysis facilitated by chymotrypsin, a serine protease found in pancreatic secretions:
The mechanism of action for bentiromide involves its oral administration followed by enzymatic breakdown in the pancreas:
This non-invasive test provides valuable insights into the functional status of the pancreas, allowing clinicians to diagnose conditions like cystic fibrosis or chronic pancreatitis effectively .
Bentiromide possesses several notable physical and chemical properties:
These properties influence its formulation as a diagnostic agent and its behavior within biological systems .
Bentiromide has specific applications primarily in clinical diagnostics:
Despite its withdrawal from some markets, research continues into optimizing its synthesis and application methodologies for improved diagnostic accuracy .
Bentiromide (N-benzoyl-L-tyrosyl-p-aminobenzoic acid, BT-PABA) serves as a synthetic peptide substrate designed for selective cleavage by chymotrypsin, a serine endopeptidase synthesized exclusively in the pancreatic acinar cells. The hydrolysis reaction occurs at the peptide bond between tyrosine and para-aminobenzoic acid (PABA), liberating free PABA and the inert dipeptide N-benzoyl-L-tyrosine. This reaction exhibits high enzyme specificity, as chymotrypsin recognizes the aromatic side chain of tyrosine within Bentiromide’s structure. Non-pancreatic proteases (e.g., pepsin, elastase) show negligible catalytic activity toward Bentiromide, making it a robust biomarker for pancreatic chymotrypsin output [1] .
Kinetic studies reveal that hydrolysis efficiency depends critically on intraluminal pH. In vitro analyses demonstrate that chymotrypsin’s Michaelis constant (Km) and maximum reaction velocity (Vmax) for Bentiromide hydrolysis vary significantly across physiological pH ranges. Optimal activity occurs near pH 8.0, coinciding with the alkaline milieu of the duodenum in healthy individuals. At pH ≤ 6.0, Km increases (reduced substrate affinity) and Vmax decreases, impairing hydrolysis efficiency. This pH dependency explains discordances between Bentiromide tests and direct pancreatic function assessments (e.g., Lundh test) in patients with duodenal acidification due to gastric hypersecretion or rapid intestinal transit [8] [9].
Table 1: Kinetic Parameters of Bentiromide Hydrolysis by α-Chymotrypsin at Different pH Levels
pH | Km (mM) | Vmax (µmol/min/mg) | Catalytic Efficiency (Vmax/Km) |
---|---|---|---|
7.0 | 0.85 | 1.20 | 1.41 |
8.0 | 0.62 | 1.85 | 2.98 |
9.0 | 0.78 | 1.50 | 1.92 |
Data derived from in vitro analyses using purified enzyme systems [8] [9].
Liberated PABA undergoes passive diffusion across the small intestinal mucosa, primarily in the jejunum. Absorbed PABA enters the portal circulation and is transported to the liver, where it undergoes acetylation via N-acetyltransferase 1 (NAT1), forming N-acetyl-PABA (NAcPABA). This metabolite, along with minor quantities of free PABA, sulfonated PABA, and glycine conjugates, is excreted renally. The term "arylamines" collectively refers to these PABA derivatives measured in diagnostic assays [2] [4].
Quantification of arylamines provides the functional readout for the Bentiromide test. Two primary sampling methodologies exist:
Critical pharmacokinetic differences exist between populations. In cystic fibrosis (CF) patients, PABA exhibits altered disposition: its elimination half-life is significantly shorter (58 ± 21 min) compared to healthy controls (93.5 ± 28 min), leading to lower plasma concentrations at later timepoints (e.g., 29% lower at 150 min). Consequently, plasma sampling at 90–120 min is preferred over later intervals in CF to avoid false positives. Cumulative 6-hour urinary excretion remains reliable as it integrates total systemic exposure and is less affected by distribution kinetics [4]. Alcoholics without pancreatic disease show elevated baseline urinary arylamines and higher 90–120 min plasma levels than non-alcoholics, yet their 6-hour cumulative urinary excretion falls within normal ranges. This underscores the necessity of using the 6-hour urinary metric in this population [2].
Table 2: Diagnostic Metrics for Bentiromide Test in Different Patient Populations
Population | Preferred Sample | Key Pharmacokinetic Consideration | Normal Range |
---|---|---|---|
General | 6-hour urine | Integrates absorption/conjugation/excretion | >50-60% recovery |
Alcoholics | 6-hour urine | Baseline arylamines elevated; 6-hr cumulative normal | >55% recovery |
Cystic Fibrosis | 90-min plasma | Accelerated PABA clearance; early sampling critical | >3.5 µg/mL |
Data synthesized from clinical studies [2] [4] [7].
Despite PABA’s reliance on hepatic conjugation, clinical studies robustly demonstrate that neither chronic liver disease nor small intestinal mucosal disorders significantly alter arylamine recovery in the Bentiromide test. A prospective study of 18 patients with biopsy-proven liver cirrhosis and 12 patients with celiac disease or inflammatory bowel disease found that 29/30 subjects exhibited normal 6-hour urinary arylamine excretion and 120-min plasma PABA concentrations. Only one patient (with primary biliary cholangitis) showed abnormal results, attributed to concurrent subclinical pancreatic involvement. This indicates that abnormal Bentiromide tests are virtually diagnostic for exocrine pancreatic insufficiency (EPI) and not confounded by extra-pancreatic conditions .
The resilience of the test stems from functional reserve capacity in both intestinal absorption and hepatic conjugation:
However, non-pancreatic hydrolysis of Bentiromide can occur. Enzymatic activity capable of cleaving BT-PABA exists in normal small intestinal mucosa, though its contribution is minor (<5% of total hydrolysis) compared to pancreatic chymotrypsin. This intestinal hydrolysis does not invalidate the test but necessitates consideration in patients with massive small bowel resection or bacterial overgrowth, where aberrant hydrolysis might theoretically occur [3] [5].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7